3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a phenyl group, and an isopropoxypropyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
3-oxo-2-phenyl-N-(3-propan-2-yloxypropyl)-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-4-12-25-14-18(21(27)23-11-8-13-29-16(2)3)20-19(15-25)22(28)26(24-20)17-9-6-5-7-10-17/h5-7,9-10,14-16H,4,8,11-13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCTWKAGJPLTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis, and coupling reactions . The reaction conditions often involve the use of catalysts like trifluoracetic acid and solvents such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different alcohols or amines.
Scientific Research Applications
3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[4,3-c]pyridine derivatives, such as:
- 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .
- 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives .
Uniqueness
3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific structural features, such as the isopropoxypropyl side chain and the phenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide , also known as EVT-2860998, is a member of the pyrazolo[4,3-c]pyridine family. This class of compounds has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a fused pyrazole and pyridine ring system with various functional groups that contribute to its biological activity.
Structural Characteristics
| Component | Description |
|---|---|
| Pyrazole Ring | Fused with a pyridine structure |
| Carboxamide Group | Enhances solubility and biological interactions |
| Alkoxy Substituent | Influences reactivity and pharmacokinetics |
The mechanism of action for This compound involves interactions with specific molecular targets within biological systems. The compound is hypothesized to exert its effects through:
- Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.
- Receptor Modulation : Interacting with receptors to influence signaling pathways.
- Gene Expression Alteration : Potentially intercalating into DNA and affecting transcription processes.
Pharmacological Properties
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit a range of pharmacological activities:
- Anticancer Activity : Demonstrated effectiveness against various cancer cell lines.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Potential benefits in neurodegenerative conditions.
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the compound's ability to inhibit cyclin-dependent kinases (CDK2 and CDK9) with IC50 values of 0.36 µM and 1.8 µM respectively, showing significant selectivity for CDK2 over CDK9 (265-fold) .
- Anti-inflammatory Effects : Another investigation revealed that related compounds exhibited strong inhibitory effects on inflammatory markers such as TNF-α and IL-1β in vitro .
- Neuroprotective Studies : The compound has been evaluated for its neuroprotective effects in models of acute liver injury, demonstrating significant protective efficacy .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the pyrazolo[4,3-c]pyridine core through cyclization reactions.
- Introduction of the phenyl group via palladium-catalyzed reactions.
- Attachment of the propan-2-yloxypropyl group through nucleophilic substitutions.
Synthetic Routes Overview
| Step | Description |
|---|---|
| Cyclization | Formation of the pyrazolo ring |
| Phenyl Group Introduction | Nucleophilic substitution using phenylboronic acid |
| Alkoxy Group Attachment | Nucleophilic substitution with alkyl halides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
